The synthesis is an esterification reaction where metronidazole reacts with benzoyl chloride to form the benzoate ester. The key innovation in the modern method is the use of tributylamine as a solvent and acid binding agent, replacing the more toxic and unpleasant pyridine used in earlier processes [1] [2].
The general chemical route is as follows:
Schematic of the core esterification reaction using tributylamine as solvent and acid acceptor.
Based on the patent, here is a detailed, step-by-step methodology for synthesizing metronidazole benzoate [1].
Step 1: Esterification Reaction
Step 2: Crude Product Isolation
Step 3: Purification and Drying
The table below consolidates the critical quantitative data and performance outcomes from the patent, providing a clear comparison of the improved method [1].
| Parameter | Specification / Value | Notes / Comparative Advantage |
|---|---|---|
| Solvent System | Tributylamine, or its binary/ternary mixtures with Toluene/Acetone [1] | Preferred: Tributylamine-Toluene binary mixture [1]. Replaces toxic pyridine. |
| Metronidazole Solubility | 90 °C - 115 °C [1] | Temperature range for complete dissolution in solvent. |
| Esterification Temp. | 50 °C - 70 °C [1] | Optimal reaction temperature range. |
| Molar Ratio (MTZ : BzCl) | 1 : 1.05 - 1.15 [1] | Slight excess of benzoyl chloride to drive reaction completion. |
| Reaction Time | 2 - 6 hours [1] | Duration of the esterification step. |
| Reported Yield | Up to 93.6% [1] | Superior: Significantly higher than the 86% yield of the pyridine method [2]. |
| Reported Purity | Up to 99.83% [1] | Superior: Higher than the <99.75% purity from the pyridine method (impurities >0.25%) [2]. |
The following diagram summarizes the entire experimental workflow, including the optional recovery of the solvent, which is a key economic and environmental feature of this process [1].
Complete experimental workflow for this compound synthesis including solvent recovery.
The table below summarizes the core differences in their chemical identity and physical behavior.
| Property | Metronidazole | Metronidazole Benzoate |
|---|---|---|
| Chemical Name | (2-Methyl-5-nitro-1H-imidazol-1-yl) ethanol [1] | 1-(2-benzoyloxyethyl)-2-methyl-5-nitroimidazole [2] |
| Molecular Formula | C₆H₉N₃O₃ [3] [1] | Information missing |
| Structure | Base imidazole derivative [1] | Benzoate ester of Metronidazole [2] |
| Appearance | Information missing | White or slightly yellowish, crystalline powder or flakes [2] |
| Solubility | Information missing | Practically insoluble in water, freely soluble in methylene chloride, soluble in acetone, slightly soluble in alcohol [2] |
| Melting Point | Information missing | 99 – 102 °C [2] |
| Active Component | 100% active drug | 62% Metronidazole by weight (pro-drug) [4] |
This table contrasts their pharmacological profiles and formulation applications, which are direct consequences of their chemical differences.
| Property | Metronidazole | this compound | | :--- | :--- | :--- | | Status | Active Drug Substance [3] | Pro-drug (Benzoyl Ester) [2] | | Mechanism of Action | Diffusion into cell; nitro group reduced to cytotoxic radicals causing DNA strand breakage [5] [6] | Hydrolyzed to Metronidazole before or during gut wall absorption [2] | | Bioavailability | >90% (oral) [3] | Circulates as active Metronidazole after hydrolysis [2] | | Primary Application | Anaerobic bacterial & protozoal infections [5] [3] | Palatable oral liquid formulations [4] [2] | | Palatability Bitter, metallic taste; poor palatability [4] | Tasteless; greatly improved palatability [2] | | Dose Conversion | Reference active drug | Requires 1.6x weight to deliver equivalent Metronidazole dose [4] |
The relationship between the two compounds and their activation pathway can be summarized as follows:
Robust analytical methods are crucial for quantifying the active drug in formulations and during stability studies. Here is a detailed High-Performance Liquid Chromatography (HPLC) protocol.
| Method Parameter | Specification |
|---|---|
| Objective | Quantification of Metronidazole in finished drug formulation [1] |
| Instrument | HPLC with Photo Diode Array (PDA) detector [1] |
| Column | Water Symmetry C18 (100 mm × 4.6 mm, 3.5 μm) [1] |
| Mobile Phase | Isopropyl alcohol : Water (20:80 v/v) [1] |
| Flow Rate | 1.0 mL/min [1] |
| Run Time | 5 minutes [1] |
| Detection Wavelength | 315 nm [1] |
| Injection Volume | 10 μL [1] |
| Column Temperature | 30 °C [1] |
| Sample Preparation | Dissolve in mobile phase to target concentration ~150 μg/mL [1] |
The workflow for this analytical method proceeds through the following steps:
This method is stability-indicating, meaning it can accurately quantify Metronidazole even in the presence of its degradation products, which is essential for forced degradation studies and shelf-life determination [1].
The table below summarizes the key quantitative data available for metronidazole benzoate. A critical pharmacokinetic differentiator is that this compound is a pro-drug and is 62% metronidazole by weight [1]. Doses must be adjusted accordingly; for example, 20 mg/kg of this compound delivers 12.4 mg/kg of the active metronidazole base [2] [1].
| Parameter | Species | Value | Notes / Context |
|---|---|---|---|
| Molecular Conversion | - | 62% Metronidazole | 20 mg/kg benzoate = 12.4 mg/kg metronidazole base [1]. |
| Oral Absorption | Cat | Variable (mean 65% ± 28%) | Considerable individual variation noted [2]. |
| Time to Max Concentration (T~max~) | Cat | 3.6 ± 2.9 hours | Considerable individual variation noted [2]. |
| Peak Plasma Concentration (C~max~) | Cat | 8.84 ± 5.4 µg/mL | Following 12.4 mg/kg metronidazole base equivalent [2]. |
| Elimination Half-Life (t~1/2~) | Cat | 5.16 hours | Following oral administration of benzoate formulation [2]. |
| Volume of Distribution (V~d~) | Cat | 0.650 ± 0.254 L/kg | Reported as apparent V~d~ at steady state [2]. |
| Systemic Clearance (CL) | Cat | 91.57 mL/h/kg (1.53 mL/kg/min) | Characterized as low clearance [2]. |
The primary pharmacokinetic data for this compound comes from a single-dose study in cats [2]. The methodology is outlined below.
The following diagram illustrates the metabolic activation pathway of metronidazole, which is central to its mechanism of action.
Metronidazole requires activation within anaerobic cells to become cytotoxic [3].
The workflow for the key feline pharmacokinetic study is summarized in the diagram below.
Experimental workflow for the definitive feline pharmacokinetic study of this compound [2].
The mechanism of action is a sequential process that can be broken down into two main stages: first, the conversion from a prodrug to its active form, and second, the targeted cytotoxic action within anaerobic microorganisms.
Stage 1: Prodrug Conversion to Active Metronidazole Metronidazole benzoate itself is not the active drug. After oral administration, it is absorbed in the gastrointestinal tract and then hydrolyzed by esterases in the liver, releasing the active compound, metronidazole [1]. The benzoate form is used primarily for its better palatability in liquid suspensions [2].
Stage 2: Biochemical Activation and Cytotoxic Action in Anaerobic Cells The active metronidazole enters microbial cells via passive diffusion [1]. Its selective toxicity towards anaerobes and some protozoa arises from the unique intracellular environment of these organisms, as shown in the following pathway:
Biochemical activation of metronidazole leading to microbial cell death.
This reductive activation is crucial and explains metronidazole's selectivity. Aerobic cells lack the low-redox-potential electron transport proteins to reduce metronidazole effectively, thus it remains largely non-toxic to them [1] [3].
For research and development purposes, the following table summarizes critical quantitative data and properties of this compound and its active form.
| Property | This compound (Prodrug) | Metronidazole (Active Drug) |
|---|---|---|
| Molecular Formula/Weight | C₁₃H₁₃N₃O₄ / 275.26 g·mol⁻¹ [4] | C₆H₉N₃O₃ / 171.16 g·mol⁻¹ [5] |
| Bioactivity | Prodrug, relatively inactive [1] | Antibacterial, antimicrobial, antiparasitic, antitrichomonal [4] |
| Active Metronidazole Content | ~62% by weight [2] | 100% |
| Dose Conversion Factor | 1.6 x metronidazole dose [2] | - |
| Primary Metabolic Pathway | Hydrolysis by esterases [1] | Hepatic oxidation and conjugation [1] [5] |
| Elimination Half-life | - | ~8 hours [5] |
The proposed mechanism is supported by various experimental approaches that you can adapt for related research.
1. Cytotoxicity Assays (In Vitro) The cytotoxic effect of metronidazole derivatives can be quantified using standard assays like the MTT assay, which measures cell metabolic activity and viability.
2. Investigating Polymorphism in Cocrystals Improving the physical properties (e.g., solubility, stability) of this compound is an active area of research. Polymorphism in cocrystals can be investigated as follows:
The following diagram illustrates the complete pathway from prodrug administration to microbial cell death.
This compound activation and mechanism of action pathway.
The activation of this compound and its subsequent mechanism of action involves a two-stage process in different biological compartments.
Prodrug Activation in Host: After oral administration, this compound is absorbed through the gastrointestinal tract [1]. It then undergoes hydrolysis by esterases primarily in the liver, releasing the active molecule, metronidazole, and benzoic acid [1]. This compound itself is relatively inactive against pathogens until this conversion occurs [1].
Microbial Activation and Cytotoxicity: The active metronidazole diffuses into microbial cells via passive diffusion [1] [2]. Once inside an anaerobic or microaerophilic cell, the drug acts as a prodrug itself [3]. The intracellular environment of susceptible organisms facilitates a reductive activation of metronidazole's nitro group (NO₂) by low-redox-potential electron transport proteins, such as ferredoxin [3] [2]. This reduction process generates highly reactive, short-lived nitroso free radicals and other cytotoxic intermediates [4] [1]. These reactive compounds interact with the microbial DNA, causing DNA strand breaks and loss of helical structure, which inhibits nucleic acid synthesis and ultimately leads to cell death [4] [1].
The table below summarizes essential quantitative information for this compound.
| Parameter | Value / Information | Context / Significance |
|---|---|---|
| Active Drug | Metronidazole | This compound is a prodrug designed to release metronidazole upon activation [1]. |
| Conversion Factor | This compound is 62% metronidazole by weight [4]. | Critical for dose conversion; 20 mg/kg of this compound delivers 12.4 mg/kg of active metronidazole [4]. |
| Primary Activation Site | Liver | Hydrolyzed by hepatic esterases [1]. |
| Key Microbial Activation System | Pyruvate:Ferredoxin Oxidoreductase (PFOR) / Ferredoxin | Electron transport chain in anaerobic pathogens reduces the nitro group of metronidazole [3]. |
| Key Cytotoxic Intermediates | Nitroso free radicals | Unstable compounds that damage microbial DNA [4]. |
| Primary Cellular Target | DNA | Causes strand breaks and destabilizes the DNA helix, leading to cell death [4] [1]. |
Researchers use specific methodologies to study different aspects of this prodrug's activation and action.
A validated ultraviolet (UV) spectroscopic method can be used for the quantitative estimation of this compound in pharmaceutical formulations [5].
EPR spectroscopy can directly detect the nitro anion radicals formed during the reductive activation of metronidazole.
The table below summarizes key findings on the thermal behavior of metronidazole and its derivatives from relevant studies:
| Compound / Formulation | Experimental Conditions | Key Findings on Thermal Stability | Citation |
|---|---|---|---|
| Metronidazole (Pure Drug) | Thermogravimetry (TG) & Differential Scanning Calorimetry (DSC) | Decomposed in multiple steps; melting point altered when formulated with certain excipients. | [1] |
| Metronidazole Benzoate (Solid Form) | Exposure to direct sunlight and elevated temperatures | Stable at temperatures below 50°C; significant degradation occurs under direct sunlight. | [2] |
| Metronidazole Silver(I) Complexes | Stability testing under various conditions | Exhibited higher stability under analyzed conditions (including temperature) compared to standard metronidazole solutions and tablets. | [3] |
| Metronidazole-Ethyl Gallate Cocrystal | Thermogravimetry (TGA) | Cocrystal form showed a single weight loss step, differing from the parent drug. | [4] |
For a comprehensive stability study, you can employ the following methodologies, which are well-established in the literature.
This protocol is used to determine fundamental thermal parameters like decomposition steps and melting points [1].
This method assesses stability under specific, constant temperatures over time [3].
This chromatographic method is crucial for accurately quantifying the intact drug and its degradation products simultaneously [5].
The following diagram illustrates a logical workflow for conducting a comprehensive stability study, integrating the methodologies described above:
The table below summarizes the available quantitative and qualitative solubility data for Metronidazole Benzoate from commercial chemical suppliers and research literature.
| Solvent | Solubility | Notes / Source |
|---|---|---|
| Water | Insoluble [1] [2] | -- |
| DMSO | 55 mg/mL (199.81 mM) [2] 250 mg/mL (908.23 mM) [3] | Values differ by source. Highly hygroscopic DMSO can reduce solubility [2]. | | Ethanol | 13 mg/mL [2] ≥34.4 mg/mL [1] | Values differ by source. | | Twelve Mono-solvents | Data unavailable | A key study [4] covers this but full data is behind a paywall. |
A primary study titled "Uncovering dissolution behavior and thermodynamic properties of this compound in twelve mono-solvents by experiments and molecular simulation" is directly relevant [4]. However, only the abstract is accessible, and it states that "Data will be made available on request," meaning the critical numerical results are not published in the open abstract [4].
The methodology from the key study [4] and common practices in pharmaceutical research can be summarized in the following workflow. This outlines the steps you would take to determine a comprehensive solubility profile experimentally.
Experimental workflow for determining drug solubility, based on standard pharmaceutical research practices.
Here is a breakdown of the key stages shown in the diagram:
The poor aqueous solubility of metronidazole and its derivatives is a known challenge in formulation science. Here are some strategies researched to overcome this, specifically for the parent drug Metronidazole:
Given the limited open-access data, here are suggestions for your next steps:
UV-Vis spectroscopy provides a straightforward method for the quantitative analysis of metronidazole benzoate (MB) in raw materials and finished products.
You can implement the following validated method for the assay of MB [1]:
The table below summarizes the validation parameters for this method [1]:
| Parameter | Result / Value |
|---|---|
| Linearity Range | 1 - 10 μg/mL |
| Regression Equation | y = 0.078x - 0.012 |
| Correlation Coefficient (r²) | 0.997 |
| Accuracy (% Recovery) | 98.9% - 99.37% |
| Precision (% RSD) | < 1% |
| Limit of Detection (LOD) | 0.231 μg/mL |
| Limit of Quantification (LOQ) | 0.770 μg/mL |
This workflow outlines the key steps for quantitative UV-Vis analysis:
FTIR spectroscopy is used to identify the functional groups of this compound and characterize its coordination to metal ions in novel complexes.
The table below lists the characteristic FTIR bands for pure MB and how they shift upon complexation with metals, which confirms coordination [2] [3]:
| Functional Group / Bond | Vibration Mode | Pure MB Frequency (cm⁻¹) | Frequency in Metal Complexes (cm⁻¹) & Notes |
|---|---|---|---|
| C=O (Ester) | Stretching | ~1717 - 1725 | Shifts to ~1700-1725, indicating coordination via carbonyl oxygen [2]. |
| NO₂ | Stretching (asym) | ~1523 - 1537 | Shifts to ~1535-1539, indicating coordination via nitro group oxygen [2]. |
| NO₂ | Stretching (sym) | ~1360 - 1429 | Shifts or changes observed [2]. |
| Aromatic C=C | Stretching | ~1591 | Observed at ~1606-1608 [2]. |
| M-O Bond | Stretching | Not Applicable | New band appears at ~439-457 [2]. |
| M-N Bond | Stretching | Not Applicable | New band appears at ~306 [2]. |
Spectroscopic characterization is pivotal in advanced research, particularly in developing and evaluating metal complexes of this compound.
The following diagram illustrates the multi-technique approach to characterizing these novel metal complexes:
Metronidazole benzoate (MBZ) is a benzoate ester prodrug of metronidazole, designed to improve palatability by eliminating the characteristic bitter taste of the parent compound [1] [2]. This makes it particularly suitable for pediatric and veterinary oral suspensions [1] [3].
Recent research focuses on addressing its low aqueous solubility and stability issues in suspension formulations, which can lead to phase transformation and poor stability [3]. A 2023 study provided foundational solubility and thermodynamic data in twelve mono-solvents to guide purification and multi-component crystal development for improved stability and dissolution [3].
Recent methodological advances provide cost-effective and reproducible alternatives to sophisticated techniques like HPLC or LC-MS.
A validated UV spectroscopic method allows for simple and accurate estimation of MBZ in pharmaceutical formulations [6].
Experimental Protocol:
| Parameter | Result |
|---|---|
| Linearity Range | 1 - 10 μg/mL |
| Regression Equation | y = 0.078x - 0.012 |
| Correlation Coefficient (r²) | 0.997 |
| Accuracy (% Recovery) | 98.9% - 99.37% |
| Precision (% RSD) | < 1% |
| LOD / LOQ | Not specified in data |
This method is suitable for routine quality control of MBZ in bulk and commercial formulations [6].
MBZ retains the core antibacterial and antiprotozoal activity of metronidazole, primarily targeting anaerobic bacteria and protozoa like Giardia and Trichomonas [1] [5] [2].
A significant 2023 study decoded a previously cryptic resistance mechanism in Clostridioides difficile, explaining declining clinical efficacy of metronidazole [8]. The mechanism involves a T-to-G mutation (PnimB^G) in the promoter of the nimB gene, causing its constitutive expression [8]. The NimB protein is a heme-dependent flavoenzyme that reduces the nitro group of metronidazole to a non-toxic amine, bioreductively inactivating the drug [8]. This heme-dependent resistance is linked to fluoroquinolone-resistant epidemic strains, indicating co-selection of resistance traits [8].
The following diagram illustrates this resistance mechanism:
Diagram of the heme-dependent metronidazole resistance mechanism in C. difficile [8].
The global MBZ market demonstrates steady growth, driven by its wide application spectrum. One analysis estimates the market will grow from ~$1.06 billion in 2023 to ~$1.92 billion by 2033 (CAGR of 6.12%) [2]. Tablets hold a significant market share due to accurate dosing and cost-effectiveness, while the antibacterial application segment is the largest [2].
Based on the current literature, promising research directions include:
The developed UV spectroscopic method has been validated according to ICH guidelines, confirming its reliability for pharmaceutical analysis [1].
The accuracy was determined by standard addition method, yielding recovery of 99.37% at 4 μg/mL and 98.9% at 5 μg/mL, demonstrating excellent closeness to true values [1].
The method is specific for this compound in presence of excipients, with no interference observed at 268 nm [1].
The method robust under variations such as different temperature conditions and different analysts, with %RSD within acceptable limits [1].
A stability-indicating assay was developed by subjecting this compound to forced degradation under ICH-recommended stress conditions [2]:
| Stress Condition | Degradation Observation |
|---|---|
| Acidic Hydrolysis | Mild degradation [2] |
| Alkaline Hydrolysis | Significant degradation [2] |
| Oxidative Stress | Mild degradation [2] |
| Thermal Degradation | Stable [2] |
| Photolytic Degradation | Stable [2] |
The following diagram illustrates the complete experimental workflow for the UV spectroscopic determination of this compound:
Cost-Effectiveness: The method eliminates need for expensive instrumentation or reagents, making it suitable for routine quality control [1].
Sample Preparation: For suspension formulations, ensure homogeneous mixing before sampling to improve accuracy [1].
Solubility Enhancement: For poorly soluble drugs, consider mixed hydrotropic solubilization using 2M sodium acetate and 8M urea (50:50 v/v) to enhance solubility and enable analysis [3] [4].
Alternative Wavelength: If interference occurs at 268 nm, 322 nm serves as a viable alternative wavelength [2].
| Problem | Possible Cause | Solution |
|---|---|---|
| Non-linear calibration | Improper dilution; degraded standards | Prepare fresh standards; verify dilution accuracy |
| Low recovery | Incomplete extraction; excipient interference | Extend shaking time; verify specificity |
| High baseline noise | Dirty cuvettes; solvent impurities | Clean cuvettes properly; use high purity solvents |
This compound is a benzoate ester derivative of metronidazole specifically developed to address the palatability issues associated with the parent compound, particularly in pediatric and veterinary patients. Unlike metronidazole base, which has an extremely bitter taste that compromises patient compliance, this compound offers a bland taste profile that significantly improves acceptability [1]. This derivative contains approximately 62% metronidazole base by weight, necessitating dosage adjustments when substituting for the base compound [1]. The poor aqueous solubility of this compound (approximately 0.2 mg/mL in water) presents significant formulation challenges, often requiring specialized suspension systems to maintain physical stability and ensure accurate dosing [2]. These characteristics make the selection of appropriate excipients critical for developing stable, palatable, and therapeutically effective this compound formulations.
The transition from metronidazole to this compound in oral suspensions represents a critical formulation strategy to enhance patient compliance, particularly in populations unable to tolerate the intense bitterness of the parent drug. This compound's molecular structure, a crystalline white or slightly yellowish powder with limited solubility in water but better solubility in dichloromethane and acetone, dictates the need for specific formulation approaches [3]. Recent shortages of this compound powder have intensified the need for robust compounding protocols that can overcome the significant palatability challenges when using metronidazole base while maintaining stability and therapeutic efficacy [4]. This document provides comprehensive application notes and detailed experimental protocols to guide researchers, scientists, and drug development professionals in addressing these formulation challenges through evidence-based excipient selection and systematic stability assessment.
The selection of appropriate suspending agents is paramount for maintaining the physical stability of this compound suspensions. Research demonstrates that certain suspending agents can significantly influence the crystal growth behavior of this compound, particularly by inhibiting the problematic anhydrate to monohydrate conversion that leads to physical instability. A systematic investigation of four suspending agent systems revealed that xanthan gum and Avicel RC-591 (a combination of microcrystalline cellulose and carboxymethylcellulose sodium) provided optimal formulation characteristics, with Avicel RC-591 completely inhibiting monohydrate formation [5]. This inhibition of hydrate formation represents a critical stability enhancement, as crystal growth in aqueous suspensions can adversely affect dose uniformity, syringability, and ultimately patient safety.
Table 1: Comparison of Suspending Agent Performance in this compound Formulations
| Suspending Agent | Concentration Range | Physical Stability | Crystal Growth Inhibition | Key Characteristics |
|---|---|---|---|---|
| Xanthan Gum | 0.5-1.0% w/v | Excellent | Moderate | Pseudoplastic flow, good suspendability |
| Avicel RC-591 | 1.0-2.0% w/v | Superior | Complete | Dual mechanism, inhibits hydrate formation |
| Sodium CMC | 1.0-2.0% w/v | Moderate | Partial | Common excipient, limited inhibition |
| Veegum | 1.0-2.0% w/v | Fair | Minimal | Thixotropic, less effective for this API |
The suspension viscosity and redispersion characteristics vary significantly between different suspending agents. Xanthan gum provides pseudoplastic flow behavior, characterized by decreased viscosity under shear stress (during shaking) and rapid recovery at rest, which facilitates both administration and physical stability. Avicel RC-591 operates through a dual mechanism combining the suspending properties of microcrystalline cellulose with the viscosity-enhancing characteristics of sodium carboxymethylcellulose, resulting in superior stability performance. Formulators should note that the optimal concentration of each suspending agent depends on the overall formulation composition, with typical use levels ranging from 0.5% to 2.0% w/v [5].
Addressing the pronounced bitterness of metronidazole preparations represents a critical formulation challenge, particularly for pediatric and geriatric populations. Traditional approaches using sweeteners and flavoring agents in aqueous vehicles have demonstrated limited effectiveness for masking the intense bitterness of metronidazole when prepared from base API powder or commercial tablets [4]. Recent innovations have focused on non-aqueous vehicle systems that create a physical barrier between the drug particles and taste bud receptors, significantly improving palatability. These oil-based suspensions utilize fixed oils such as medium-chain triglycerides or commercially available non-aqueous vehicles specifically designed for bitter drug compounding.
Table 2: Palatability Enhancement Strategies for Metronidazole Formulations
| Vehicle Type | Sweetening Agents | Flavoring Agents | Bitterness Masking Efficacy | Patient Acceptance |
|---|---|---|---|---|
| Aqueous Base | Sucrose, Sorbitol | Cherry, Strawberry | Inadequate | Poor (frequent refusal) |
| Non-Aqueous Base | Stevia, Sucralose | Vanilla, Chocolate | Excellent | High (well tolerated) |
| Co-solvent Systems | Glycerin, Propylene Glycol | Citrus, Mint | Moderate | Variable |
The most significant advancement in palatability enhancement involves the combination of non-aqueous vehicles with specific sweetening agents such as stevia and flavoring agents like vanilla, which synergistically mask bitterness through multiple mechanisms [4]. This approach has demonstrated remarkable success in clinical settings, with most patients tolerating the reformulated suspension well. Additionally, the reduced viscosity of non-aqueous formulations compared to traditional this compound oral suspensions improves administration ease, particularly for pediatric patients. The incorporation of commercial taste-masking agents specifically designed for bitter drugs can further enhance acceptability, though formulators must verify compatibility with other excipients and the active ingredient.
A representative optimized formulation for this compound oral suspension includes both aqueous and non-aqueous approaches, providing flexibility based on available resources and specific patient needs. The aqueous-based formulation incorporates 16 mg/mL of this compound (equivalent to 10 mg/mL metronidazole base) in a vehicle containing glycerin, simple syrup, and purified water, stabilized with either xanthan gum or Avicel RC-591 [1] [3]. The non-aqueous formulation replaces the aqueous vehicle with a fixed oil base, such as medium-chain triglycerides, while maintaining the same drug concentration and incorporating specialized taste-masking agents.
The selection between aqueous and non-aqueous formulations should consider stability requirements, palatability priorities, and available compounding resources. The aqueous formulation offers simplicity and familiarity but presents greater challenges in bitterness masking, while the non-aqueous system provides superior palatability but may require more specialized compounding techniques and ingredients [4].
The physical stability of this compound suspensions must be comprehensively evaluated to prevent crystal growth, sedimentation, and phase separation that could compromise dosing accuracy. A key instability mechanism involves the anhydrate to monohydrate conversion of this compound, which results in crystal growth and potential changes in suspension behavior. The physical stability testing protocol should include stress testing under controlled temperature conditions, freeze-thaw cycling to evaluate formulation robustness, and centrifugation studies to accelerate sedimentation potential. Visual inspection for crystal formation, discoloration, or gas formation should be performed at predetermined intervals throughout the study period [5].
The rheological properties of this compound suspensions significantly influence both physical stability and patient usability. Formulations should demonstrate thixotropic behavior, characterized by decreased viscosity under shear stress (during shaking) and rapid recovery at rest to maintain suspension stability. Viscosity measurements should be performed using a rotational viscometer at multiple time points throughout the stability study, with acceptable limits set between 1000-3000 cP at low shear rates to ensure proper suspending capacity while maintaining syringability. Additionally, redispersion characteristics should be quantified by measuring the number of inversions required to achieve homogeneity after prolonged storage, with a target of fewer than 10 bottle inversions for adequate redispersion.
Chemical stability assessment of this compound formulations requires a stability-indicating HPLC method capable of separating the active pharmaceutical ingredient from its potential degradation products, notably metronidazole and benzoic acid. The validated HPLC conditions should utilize a Waters Symmetry C8 column (5 μm packing, 4.6 mm × 250 mm) with UV detection at 271 nm. The mobile phase consisting of acetonitrile—0.1% glacial acetic acid in monobasic potassium phosphate (0.01 M) (40:60, v/v) provides excellent separation with isocratic elution at a flow rate of 2.0 mL/min under ambient temperature. The method should demonstrate linear response over the concentration range of 0.2–800 μg/mL (r = 1.0000) with limits of detection and quantitation of 0.03 and 0.2 μg/mL, respectively [2].
Table 3: Chemical Stability Testing Parameters and Specifications
| Test Parameter | Analytical Method | Acceptance Criteria | Testing Frequency |
|---|---|---|---|
| Assay (Potency) | HPLC | 90-110% label claim | 0, 1, 2, 3, 6 months |
| Related Substances | HPLC | NMT 2.0% total impurities | 0, 3, 6 months |
| Metronidazole | HPLC | NMT 1.0% | 0, 3, 6 months |
| Benzoic Acid | HPLC | NMT 1.0% | 0, 3, 6 months |
| pH Value | Potentiometric | ±0.5 units from initial | 0, 1, 2, 3, 6 months |
For forced degradation studies, samples should be subjected to acidic and alkaline hydrolysis (0.1N HCl and 0.1N NaOH at 60°C for 8 hours), oxidative stress (3% H₂O₂ at room temperature for 6 hours), and photolytic exposure (direct UV light for 24 hours). The method should demonstrate selectivity by resolving all degradation products from the main peak, with peak purity index confirming the homogeneity of the this compound peak. The procedure should achieve injection repeatability of 0.03%, with intraday and interday repeatability of 0.4% and 0.7%, respectively [2]. Samples for chemical stability testing should be stored at controlled room temperature (25°C ± 2°C/60% RH ± 5%), accelerated conditions (40°C ± 2°C/75% RH ± 5%), and refrigerated conditions (5°C ± 3°C) to establish appropriate beyond-use dates.
The development of palatable metronidazole formulations requires a systematic approach addressing the multisensory aspects of taste perception, particularly the pronounced bitterness of metronidazole base. Research demonstrates that traditional aqueous-based suspensions compounded from metronidazole tablets or base API powder remain extremely bitter despite the addition of conventional flavoring and sweetening agents, leading to frequent refusal by pediatric patients [4]. This challenge stems from the high aqueous solubility of bitter components, which allows immediate contact with taste bud receptors throughout the oral cavity. The innovative use of non-aqueous vehicles represents a breakthrough in palatability enhancement by creating a physical barrier that limits drug-taste receptor interaction.
The mechanism of bitterness masking in non-aqueous formulations involves multiple complementary approaches. Oil-based vehicles coat drug particles, reducing their direct contact with taste receptors and slowing the release of bitter compounds in the oral cavity. This physical barrier is complemented by the selection of specific sweetening agents such as stevia, which has demonstrated superior bitterness-masking capabilities compared to traditional sweeteners like sucrose or sorbitol. The addition of vanilla flavoring provides further improvement through flavor-pleasantness enhancement and potential cognitive masking of residual bitterness. A recently developed compounded non-aqueous metronidazole suspension utilizing this approach has demonstrated excellent palatability in both adult and pediatric patients, with the additional benefits of reduced viscosity and a 6-month beyond-use date when compliant with USP standards [4].
The compounding of this compound oral suspension requires meticulous attention to quality control and preparation techniques to ensure product safety, efficacy, and stability. For a standard 100 mL batch of this compound suspension (16 mg/mL), begin by calculating the required quantity of API (1.6 g this compound) and weighing using a calibrated analytical balance with sensitivity appropriate for the quantity weighed. Triturate the this compound in a glass mortar until finely powdered to ensure uniform dispersion in the suspension vehicle. Incorporate glycerin (approximately 10-20% v/v) as a wetting agent by gradually adding small portions to the powder while levigating until a smooth, lump-free paste forms [3].
Transfer the homogeneous paste to a calibrated amber polyethyleneterephthalate (PET) prescription bottle, rinsing the mortar with simple syrup (approximately 30-40% of the final volume) to ensure quantitative transfer. Add the remaining simple syrup to nearly full volume, then incorporate any additional excipients such as suspending agents, preservatives, or flavoring agents. The suspension should be brought to final volume with the vehicle and shaken vigorously for at least 2 minutes to ensure uniform distribution of all components. The prepared suspension must be packaged in a tight, light-resistant container and stored at controlled room temperature with protection from light, with a beyond-use date of 90 days when stored appropriately unless stability data supports a longer period [3].
Comprehensive quality control measures are essential for ensuring the safety, efficacy, and consistency of compounded this compound suspensions. Each batch should undergo physical characterization including visual inspection for color, consistency, and absence of foreign particles. The suspension homogeneity should be verified by assaying samples from the top, middle, and bottom of the container, with acceptance criteria of 90-110% of label claim for all sampling positions. Rheological properties should be assessed through pourability testing, measuring the time required to deliver a specific volume through an appropriate orifice, with comparison to established baseline values.
The systematic development of this compound formulations requires careful consideration of multiple factors, including intended patient population, stability requirements, and available resources. The following workflow diagram illustrates the key decision points and formulation strategies:
Diagram 1: this compound Formulation Development Workflow
This workflow outlines the critical decision points in this compound formulation development, beginning with patient population assessment that determines the vehicle selection. The pathway diverges based on whether palatability concerns outweigh conventional formulation approaches, with non-aqueous vehicles reserved for cases where bitterness presents a significant compliance barrier. Suspending agent selection follows, with xanthan gum suitable for general use while Avicel RC-591 is preferred when crystal growth inhibition is prioritized. The diagram illustrates the parallel processes of palatability enhancement and stability assessment, culminating in comprehensive quality control evaluation before final product release.
The development of stable, palatable, and therapeutically effective this compound formulations requires careful excipient selection supported by robust stability assessment protocols. The evidence presented demonstrates that suspending agent choice significantly influences physical stability, with Avicel RC-591 particularly effective in inhibiting the anhydrate to monohydrate conversion that drives crystal growth in aqueous suspensions. For palatability enhancement, the transition to non-aqueous vehicle systems represents a substantial advancement over traditional flavor-masking approaches, addressing the fundamental challenge of metronidazole's intense bitterness by limiting drug-taste receptor interaction. The systematic quality assessment of compounded this compound suspensions, incorporating both physical and chemical stability testing, ensures consistent product quality throughout the assigned beyond-use period.
Regulatory considerations for this compound formulations must address compliance with applicable compounding standards, particularly USP <795> for non-sterile preparations. The beyond-use dating should be supported by stability data, with a default period of 90 days for non-aqueous liquids stored at controlled room temperature unless validated stability studies support extension [3]. Formulators should maintain comprehensive documentation of ingredient specifications, compounding procedures, quality control test results, and stability study data to demonstrate product quality and consistency. Particular attention should be paid to excipient compatibility, especially when utilizing novel vehicle systems or taste-masking technologies, with validation of stability-indicating analytical methods that can distinguish the active pharmaceutical ingredient from potential degradation products. Through adherence to these formulation strategies and assessment protocols, researchers and compounding professionals can ensure the consistent production of high-quality this compound suspensions that meet patient needs for both therapeutic efficacy and administration acceptability.
Metronidazole benzoate is a prodrug that is hydrolyzed in the liver to release the active drug, metronidazole [1]. The active metronidazole enters microbial cells via passive diffusion and is activated under anaerobic conditions. Its nitro group is reduced by intracellular proteins (e.g., ferredoxin) to form nitro radicals that cause DNA strand breaks and inhibit nucleic acid synthesis, leading to microbial cell death [1] [2].
Developing sustained-release formulations for periodontal pockets addresses key challenges:
The primary goal is to maintain a localized, therapeutic drug concentration over an extended period (days to weeks) directly at the infection site, thereby improving efficacy and patient compliance.
The table below summarizes two primary approaches for developing sustained-release this compound systems, as identified in recent literature.
Table 1: Formulation Strategies for Sustained-Release this compound
| Formulation Type | Polymer System | Solvent System | Drug Loading | Key Manufacturing Technique | Key Excipients & Their Functions |
|---|---|---|---|---|---|
| Nanofibers [3] | Poly ε-caprolactone (PCL) | Dichloromethane (DCM) / N,N-Dimethylformamide (DMF) mixtures (e.g., 70:30 to 90:10 v/v) | 5 - 15% w/w (relative to polymer) | Electrospinning | PCL: Biodegradable, provides sustained-release matrix. Solvents: Govern solution viscosity/conductivity for fiber formation. |
| Bioadhesive Gel [4] | Polymeric Bioadhesive System | Ethanol (91.7%) | Metronidazole and this compound combined | In-situ gelation | Ethanol: Solvent. Sorbitan Monostearate (Span 60): Lipophilic surfactant (HLB 4.7) for stabilization. |
| Bioadhesive Film [4] | Polymeric Bioadhesive System | Aqueous or Solvent-based | Metronidazole and this compound combined | Solvent Casting | Information on specific film-forming polymers was not detailed in the available search results. |
Protocol 1: Electrospinning of PCL-Metronidazole Benzoate Nanofibers
Methodology:
The following diagram illustrates the experimental workflow for creating and testing nanofibers:
Protocol 2: Preparation and Evaluation of Bioadhesive Gel/Film
Methodology:
Table 2: Characterization and Performance Data of Sustained-Release Formulations
| Parameter | Electrospun Nanofibers [3] | Bioadhesive Gel & Film (Clinical Study) [4] |
|---|---|---|
| Release Duration | Sustained release prolonged to at least 19 days. | Drug detected in GCF at 48 hours; not detected at 7 days. |
| Release Profile | Low burst release, followed by sustained release. | Not explicitly quantified beyond 48-hour point. |
| Formulation Effect on Release | Release rate affected by solvent ratio (DCM:DMF) and drug concentration. | Not directly compared. |
| Physical Properties | Fiber diameter affected by solvent ratio and drug concentration. | Gel showed greater adhesiveness with drugs vs. placebo. Film flexibility was adequate for application. |
| Clinical Efficacy | Not tested in the provided study. | Significant improvement in clinical parameters (PD, CAL, BP) when combined with SRP vs. SRP alone. |
The overall therapeutic strategy from formulation to clinical outcome involves a multi-step process, integrating the drug's mechanism of action with the sustained-release technology, as illustrated below:
While the search results do not contain specific regulatory data for this compound sustained-release formulations, developers should consider:
Sustained-release formulations of this compound represent a significant advancement in local drug delivery for periodontitis. Electrospun nanofibers offer a platform for long-term release over weeks, while bioadhesive gels and films provide effective treatment within a clinical management schedule. The choice of polymer system, manufacturing technique, and clinical application protocol directly influences performance and therapeutic success.
This compound (MB) is a bitter-masked derivative of metronidazole extensively used in oral liquid dosage forms, particularly for pediatric and geriatric populations. The chemical designation of MB is 2-(2-methyl-5-nitro-1H-imidazole-1-yl) ethyl benzoate, which serves as a prodrug that hydrolyzes to active metronidazole in vivo. The quality control of MB in pharmaceutical formulations requires precise, accurate, and validated analytical methods to ensure identity, potency, purity, and performance. These methods must effectively separate and quantify MB from its potential impurities, including metronidazole, 2-methyl-5-nitroimidazole, and benzoic acid, which may arise from synthesis or degradation.
The regulatory landscape for pharmaceutical analysis mandates strict adherence to validation guidelines established by the International Council for Harmonisation (ICH), which outline key parameters for method validation including specificity, accuracy, precision, linearity, range, detection limit, quantification limit, robustness, and system suitability. The development of environmentally conscious analytical methods has gained prominence, with recent approaches focusing on reducing toxic solvent consumption and minimizing environmental impact while maintaining analytical performance. This document provides detailed application notes and protocols for the validation of analytical methods for MB, incorporating both UV spectroscopic and HPLC techniques with comprehensive validation data as per ICH guidelines.
The UV spectroscopic method provides a simple, cost-effective, and rapid analytical technique for the quantification of this compound in bulk and pharmaceutical formulations without the need for complex sample preparation or expensive instrumentation. This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte when measured at a specific wavelength. For MB, the maximum absorbance (λmax) has been determined to be 268 nm using 0.1N HCl as the diluent, which provides a suitable solvent medium for sample preparation and analysis. This method is particularly suitable for routine analysis in quality control laboratories with limited resources, where sophisticated instrumentation like HPLC may not be readily available.
The method has been validated extensively according to ICH guidelines and demonstrates excellent performance characteristics across various validation parameters. It offers the advantage of minimal sample preparation, reduced analysis time, and lower operational costs compared to chromatographic methods while maintaining acceptable accuracy and precision. The scope of this method includes the quantification of MB in bulk drug substances and various pharmaceutical dosage forms, particularly suspensions, which are the most common formulation for this drug due to the bitter taste masking provided by the benzoate esterification.
Standard Stock Solution: Accurately weigh 25 mg of MB reference standard and transfer to a 25 mL volumetric flask. Dissolve in and make up to volume with 0.1N HCl to obtain a concentration of 1 mg/mL.
Working Standard Solution: Pipette 5 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with 0.1N HCl to obtain a concentration of 50 μg/mL.
Sample Solution: For suspension formulations, weigh accurately an amount equivalent to 100 mg of MB and transfer to a 100 mL volumetric flask. Add approximately 20 mL of 0.1N HCl, shake vigorously for 20 minutes, and dilute to volume with the same solvent. Filter through Whatman filter paper No. 41. Pipette 1 mL of the filtrate into a 100 mL volumetric flask and dilute to volume with 0.1N HCl.
Table 1: Optical Characteristics and Validation Parameters for UV Spectrophotometric Method
| Parameter | Result |
|---|---|
| λmax | 268 nm |
| Beer's Law Range | 1-10 μg/mL |
| Regression Equation | y = 0.078x - 0.012 |
| Correlation Coefficient (r²) | 0.997 |
| Accuracy (% Recovery) | 98.9-99.37% |
| Intraday Precision (% RSD) | <1% |
| Interday Precision (% RSD) | <1% |
| LOD | 0.076 μg/mL |
| LOQ | 0.232 μg/mL |
The linearity of the method was evaluated over the concentration range of 1-10 μg/mL, with a correlation coefficient of 0.997, indicating an excellent linear relationship between concentration and absorbance. The precision of the method was assessed through both intraday (repeatability) and interday (intermediate precision) studies, yielding relative standard deviation (RSD) values of less than 1%, which is within the acceptable limits for analytical methods. Accuracy was determined using the standard addition method at concentrations of 4 μg/mL and 5 μg/mL, with recoveries of 99.37% and 98.9%, respectively, demonstrating high accuracy of the method.
The robustness was evaluated by analyzing samples under different temperature conditions (room temperature and 22°C), while ruggedness was assessed by having different analysts perform the analysis using different instruments. Both parameters showed RSD values of less than 2%, indicating the method is robust and rugged. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.076 μg/mL and 0.232 μg/mL, respectively, based on the standard deviation of the response and the slope of the calibration curve.
Figure 1: Workflow for UV Spectrophotometric Method Development and Validation
Liquid chromatography has emerged as the most versatile and widely used technique for the analysis of pharmaceutical compounds, offering superior separation power, specificity, and sensitivity compared to spectroscopic methods. For this compound, reversed-phase HPLC methods have been developed that enable simultaneous quantification of the active pharmaceutical ingredient and its related impurities, providing a comprehensive approach to quality control. The fundamental separation mechanism involves the partitioning of analytes between a polar mobile phase and a non-polar stationary phase, with retention times influenced by the hydrophobicity of the compounds.
Recent advancements in green analytical chemistry have prompted the development of more environmentally sustainable HPLC methods that reduce the consumption of hazardous solvents and replace them with less toxic alternatives. One such approach utilizes isopropyl alcohol (IPA) and water in the ratio of 20:80 (v/v) as the mobile phase, which offers a more environmentally friendly alternative to traditional acetonitrile-based methods while maintaining excellent chromatographic performance. This method has been demonstrated to effectively separate MB from its potential impurities, including metronidazole, 2-methyl-5-nitroimidazole, and benzoic acid, with high resolution and efficiency.
Standard Solution: Accurately weigh approximately 25 mg of MB reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with mobile phase to obtain a concentration of 500 μg/mL. Further dilute 5 mL of this solution to 50 mL with mobile phase to obtain a working standard concentration of 50 μg/mL.
Sample Solution: For suspension formulations, weigh accurately an amount equivalent to 100 mg of MB into a 100 mL volumetric flask. Add about 70 mL of mobile phase, shake vigorously for 20 minutes, and dilute to volume with mobile phase. Filter through a 0.45 μm membrane filter. Pipette 5 mL of the filtrate into a 50 mL volumetric flask and dilute to volume with mobile phase.
System Suitability Solution: Prepare a solution containing MB at the target concentration (50 μg/mL) and appropriate levels of known impurities (typically 0.5% of each impurity relative to MB concentration).
Table 2: HPLC Validation Parameters for this compound
| Validation Parameter | Results for MB | Results for Impurity A |
|---|---|---|
| Linearity Range | 75-225 μg/mL | 0.055-7.5 μg/mL |
| Correlation Coefficient (r²) | 0.9999 | 0.9998 |
| LOD | 0.02 μg/mL | 0.05 μg/mL |
| LOQ | 0.05 μg/mL | 0.17 μg/mL |
| Precision (% RSD) | 0.5% | 0.8% |
| Accuracy (% Recovery) | 98.6-101.5% | 95-105% |
| Resolution from Impurity A | 9.0 | - |
Forced degradation studies are an essential component of method validation, providing evidence of the method's ability to separate degradation products from the main peak. These studies involve subjecting the drug substance to various stress conditions to induce degradation, followed by analysis using the developed method. For MB, forced degradation should be performed under acidic conditions (e.g., 0.1N HCl at 60°C for 1 hour), basic conditions (e.g., 0.1N NaOH at 60°C for 1 hour), oxidative conditions (e.g., 3% H₂O₂ at room temperature for 1 hour), thermal stress (e.g., 105°C for 24 hours), and photolytic stress (e.g., exposure to UV light for 24 hours).
The stability-indicating nature of the method is demonstrated by the clear separation of degradation products from the main MB peak, with no interference in the quantification of the active ingredient. The peak purity of MB should be established using a photodiode array detector, confirming that the main peak is homogeneous and free from co-eluting impurities. The method should be capable of detecting and quantifying all known and unknown impurities at the specified reporting thresholds (typically 0.05% for unknown impurities and 0.1% for known impurities).
Figure 2: HPLC Method Development and Validation Workflow
Method validation provides objective evidence that an analytical method is suitable for its intended purpose and generates results of acceptable quality. The validation of analytical methods for this compound should be conducted following ICH guidelines, with particular emphasis on the parameters summarized in the table below. These parameters collectively ensure that the method produces reliable data that can be trusted for making decisions regarding the quality of pharmaceutical products.
Table 3: Comprehensive Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Procedure | Acceptance Criteria | |--------------------------|---------------|--------------------------| | Specificity | Resolve MB from impurities and excipients | No interference from blank, placebo, or degradation products | | Linearity | Prepare 5-7 concentrations across the range | Correlation coefficient r² ≥ 0.999 | | Accuracy | Spike and recover at 3 levels (80%, 100%, 120%) | Mean recovery 98-102% | | Precision |
System suitability testing is an integral part of chromatographic methods, ensuring that the complete analytical system is functioning properly at the time of analysis. These tests verify that the resolution, reproducibility, and sensitivity of the system are adequate for the intended analysis. For the HPLC method of MB, system suitability should be evaluated before the start of sample analysis by injecting a system suitability solution containing MB and critical impurities at specified concentrations.
The key system suitability parameters include theoretical plate count (≥2000), tailing factor (≤2.0), resolution between MB and the closest eluting impurity (≥2.0), and repeatability of standard injections (RSD ≤ 2.0% for peak areas). These parameters should be monitored throughout the analysis, with predefined acceptance criteria that must be met before proceeding with the quantification of samples. The injection repeatability for both assay and related substances methods should demonstrate RSD values of 0.5% and 0.8%, respectively, as established in validated methods.
The validated analytical methods for this compound find extensive applications throughout the pharmaceutical lifecycle, from early development to post-market surveillance. In quality control laboratories, these methods are employed for routine analysis of raw materials, in-process samples, and finished products to ensure compliance with established specifications. The methods have been successfully applied to various pharmaceutical formulations, with suspension being the most common dosage form due to the taste-masking properties of the benzoate ester.
During stability studies, these methods monitor the formation of degradation products and the decrease in assay values over time, enabling the establishment of appropriate shelf lives and storage conditions. The methods have demonstrated that MB content in commercial formulations typically ranges from 98.5% to 101.5% of the labeled claim, well within the acceptable limits of 90-110% specified by most pharmacopoeias. Furthermore, these methods can be adapted for the analysis of biological samples in pharmacokinetic studies, though typically requiring lower detection limits and additional sample clean-up procedures.
The regulatory compliance of these methods makes them suitable for submission to health authorities as part of marketing authorization applications. The comprehensive validation data, including forced degradation studies, provides confidence in the method's ability to accurately quantify MB and monitor its stability throughout the product's shelf life. The methods can also be transferred to contract testing laboratories and manufacturing sites, ensuring consistent quality assessment across different locations.
The application notes and protocols presented in this document provide comprehensive guidance for the validation of analytical methods for this compound in pharmaceutical formulations. Both UV spectroscopic and HPLC methods have been extensively validated according to ICH guidelines and demonstrate excellent performance characteristics. The UV method offers a simple, cost-effective solution for routine quality control in resource-limited settings, while the HPLC method provides superior specificity and sensitivity for the simultaneous quantification of MB and its related impurities.
The incorporation of green chemistry principles in the HPLC method, through the use of isopropyl alcohol instead of more toxic solvents, represents an advancement in environmentally conscious pharmaceutical analysis. The detailed experimental protocols, validation parameters, and acceptance criteria outlined in this document serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the analysis of this compound. These validated methods ensure the identity, potency, purity, and quality of MB-containing pharmaceutical products, ultimately contributing to patient safety and therapeutic efficacy.
Application Notes Summary
| System Type | Polymer Composition | Preparation Method | Key Findings | Reference |
|---|---|---|---|---|
| Micromatricial Film | Chitosan/Poly(ε-caprolactone) | Solvent casting, two-layered structure | In vivo salivary concentration: 5-15 μg/mL over 6 hours; significant in vitro/in vivo correlation. | [1] [2] |
| Chitosan-based Periofilm | Chitosan/Gelatin (3:1 ratio) | Solvent casting with glycerol plasticizer | Sustained drug release for up to 48 hours; concentrations above MIC; degrades in lysozyme. | [3] |
| Vaginal Film | PVA, HPMC K100M, PEG 400 | Solvent casting | MET release: 65.5% to 92.7% depending on polymer blend; moisture content <10%. | [4] [5] |
| Colon-Targeted Microparticles | Chitosan-coated Functionalized Calcium Carbonate | Fluidized-bed drug loading & coating | Good in vitro particle retention on mucosa; enhanced dispersibility with silica nanoparticles. | [6] [7] |
| Modified Gelatin Film | Gelatin-MA/PVA, Gelatin-CA/PVA | Solvent evaporation | Superior mucoadhesion vs. native gelatin; drug release ~64–71% over 8 hours. | [8] |
This protocol is adapted from studies on vaginal and periodontal films [4] [3].
Step-by-Step Procedure:
This method evaluates the force required to detach a formulation from mucosal tissue, using a texture analyzer [4] [3].
Step-by-Step Procedure:
Work of Mucoadhesion = AUC / (π * r²), where r is the sample radius [4].This protocol uses Franz diffusion cells to simulate drug release in a mucosal environment [4] [1].
Step-by-Step Procedure:
Table 1: Physical and Mechanical Properties of Mucoadhesive Films
| Formulation | Average Thickness (mm) | Moisture Content (%) | Tensile Strength | Elongation at Break (%) | Mucoadhesive Strength/Work | Reference |
|---|---|---|---|---|---|---|
| PVA/HPMC Vaginal Film (F6) | Not specified | <10 | Decreased with MET loading | Decreased with MET loading | 0.150 ± 0.061 mJ/cm² (Work) | [4] |
| Chitosan/Gelatin Periofilm | Not specified | Not specified | Good tensile properties | Good flexibility | Adhesion force measured | [3] |
| Chitosan/PCL Film (1:0.625) | Not specified | Not specified | Best tensile properties in study | Best elongation in study | Lower than pure chitosan film | [1] |
Table 2: In Vitro Drug Release Profile
| Formulation | Cumulative Release (%) | Release Duration (hours) | Release Kinetics Notes | Reference |
|---|---|---|---|---|
| PVA/HPMC Vaginal Film (F4) | 92.7% | 8 | N/A | [4] |
| PVA/HPMC Vaginal Film (F5) | 65.5% | 8 | N/A | [4] |
| Chitosan/Gelatin Periofilm | > MIC | 48 | Sustained release | [3] |
| Gelatin-MA/PVA Film | ~71% | 8 | Superior to pure Gelatin/PVA (49%) | [8] |
The following diagram illustrates the key stages of developing and evaluating a mucoadhesive film, from formulation to performance assessment [4] [3]:
This diagram outlines the enhanced mucoadhesion mechanism of chemically modified polymers like methacrylated gelatin, which form covalent bonds with the mucosal surface [8]:
The data and protocols presented confirm that mucoadhesive delivery systems for this compound are viable strategies for localized drug delivery. The success of these systems hinges on the careful selection of polymers and manufacturing techniques.
Metronidazole benzoate represents a critical veterinary formulation of the nitroimidazole class specifically developed to address palatability challenges in animal species, particularly cats. This benzoate ester derivative of metronidazole functions as a prodrug that undergoes hydrolysis to release the active metronidazole base following administration. The molecular structure incorporates a benzoate group that significantly reduces the characteristic bitter taste of pure metronidazole, thereby improving compliance in veterinary patients who often resist medication due to taste aversion [1].
The conversion ratio between this compound and metronidazole base is well-established, with this compound containing approximately 62% metronidazole base by molecular weight [1]. This relationship necessitates dosage adjustments when converting between formulations, requiring a multiplication factor of 1.6 times the metronidazole hydrochloride dose to achieve equivalent therapeutic exposure [1]. This compounded formulation is not commercially available in the United States as an FDA-approved product but is routinely prepared by licensed compounding pharmacies to meet specific veterinary needs [1].
This compound demonstrates significant efficacy against various protozoal infections in companion animals, with particular importance in the management of giardiasis. The drug's antiprotozoal activity stems from its ability to generate cytotoxic intermediates within anaerobic organisms that damage DNA and disrupt replication processes [2]. A pivotal study investigating this compound for feline giardiasis demonstrated complete elimination of Giardia cyst shedding in 26 chronically infected cats when administered at 25 mg/kg orally twice daily for 7 days [3]. The study confirmed 100% efficacy in eliminating cyst shedding throughout the 15-day post-treatment monitoring period using direct immunofluorescence testing, the most sensitive detection method available [3].
Beyond giardiasis, this compound shows clinical utility against other protozoal pathogens including Trichomonas species and Entamoeba infections [1]. The drug's favorable distribution throughout body tissues and fluids, including the gastrointestinal tract, ensures therapeutic concentrations at common sites of protozoal colonization [2]. For refractory giardiasis cases, veterinary practitioners often employ combination therapy utilizing metronidazole alongside fenbendazole to enhance treatment efficacy and reduce the potential for zoonotic transmission [4].
This compound exhibits concentration-dependent bactericidal activity against obligate anaerobic bacteria, making it particularly valuable for infections in hypoxic environments such as abscesses, necrotic tissue, and the gastrointestinal tract [2]. The table below summarizes the primary clinical applications and evidence base for this compound in veterinary medicine:
Table 1: Clinical Applications of this compound in Veterinary Medicine
| Application | Target Pathogens | Evidence Level | Clinical Notes |
|---|---|---|---|
| Giardiasis | Giardia duodenalis | Controlled study (n=26 cats) [3] | 100% elimination of cyst shedding at 25 mg/kg PO q12h × 7 days |
| Anaerobic infections | Bacteroides spp., Clostridium spp., Fusobacterium spp. | Extensive clinical use [1] [2] | First-line for odontogenic infections; penetrates abscesses effectively |
| Inflammatory bowel disease | Not applicable | Limited evidence in cats [1] | Questionable immunomodulatory effects at clinical doses |
| Surgical prophylaxis | Anaerobic bacteria | Clinical guidelines [4] | Often combined with aerobic antibacterial coverage |
The drug's unique ability to penetrate bone and central nervous system tissues further expands its utility to dental infections, osteomyelitis, and CNS infections caused by susceptible anaerobic pathogens [5]. This compound achieves therapeutic concentrations in abscess cavities and empyema fluids where many other antibiotics fail to reach effective levels, making it particularly valuable for treating established infections with necrotic components [2].
The therapeutic activity of this compound depends on bioreductive activation within anaerobic microorganisms. The intact prodrug passively diffuses into microbial cells, where in the absence of oxygen, the nitro group (NO₂) undergoes enzymatic reduction by ferredoxin or flavodoxin electron transport proteins [1] [2]. This reduction process generates highly reactive nitroso intermediates and free radicals that covalently bind to DNA, causing strand breaks, loss of DNA helical structure, and impaired nucleic acid synthesis [2]. The cytotoxic metabolites ultimately lead to microbial cell death.
The selective toxicity of this compound toward anaerobic organisms derives from the significantly lower redox potential of anaerobic electron transport proteins compared to aerobic organisms [2]. Aerobic bacteria and mammalian cells lack the reductive activation pathway necessary to generate the cytotoxic metabolites, thereby exhibiting natural resistance to the drug's effects [1]. This selective activation mechanism provides a therapeutic window that can be exploited for targeted antimicrobial therapy.
Diagram: this compound Mechanism of Action
Metronidazole has been historically credited with anti-inflammatory effects in the gastrointestinal tract, particularly for management of inflammatory bowel disease in companion animals [1]. However, recent evidence suggests that these effects may occur only at dosages substantially higher than those routinely used in clinical practice [1]. The exact mechanism of any potential immunomodulatory activity remains poorly defined, though some researchers propose possible inhibition of cell-mediated immunity or neutrophil function [1].
At standard clinical doses (10-15 mg/kg/day of metronidazole base), the primary therapeutic effect in inflammatory bowel disease likely derives from antibiotic activity against intestinal anaerobic bacteria rather than direct immunomodulation [1]. This distinction is important for clinical decision-making, as it suggests alternative anti-inflammatory medications may be more appropriate for managing immune-mediated enteropathies without an infectious component.
The following table summarizes evidence-based dosing recommendations for this compound in companion animals:
Table 2: Dosing Protocols for this compound in Companion Animals
| Species | Indication | Dose (mg/kg) | Frequency | Duration | Evidence Source |
|---|---|---|---|---|---|
| Cats | Giardiasis | 25 | q12h | 5-7 days | Controlled study (n=26) [3] [4] |
| Cats | Anaerobic infections | 20-25 | q12h | 7-14 days | Clinical guidelines [4] |
| Cats | Inflammatory bowel disease | 20 (equivalent to 12.4 mg/kg base) | q24h | Chronic | Pharmacokinetic data [1] |
| Dogs | Giardiasis | 25 (base equivalent) | q12h | 5-7 days | Clinical guidelines [4] |
| Dogs | Anaerobic infections | 20-25 (base equivalent) | q12h | 7-14 days | Clinical guidelines [4] |
Critical note: this compound contains approximately 62% metronidazole base by weight, requiring appropriate dose adjustments [1]. The standard conversion factor is 1.6 times the metronidazole base dose to calculate the equivalent this compound dose [1].
Formulation Considerations: this compound is typically compounded as an oral suspension with final concentrations commonly ranging from 16-25 mg/mL [1] [4]. The formulation often utilizes excipients such as Oral-Plus or Ora-Sweet to enhance palatability and stability [1].
Administration Technique: Shake liquid formulations thoroughly before administration. Give with food to minimize gastrointestinal upset and improve absorption [6]. The benzoate formulation significantly reduces but does not completely eliminate the bitter taste, so administration directly into the mouth followed by a water chaser or food treat is recommended to ensure complete dosing [1].
Storage Requirements: Store compounded suspensions at controlled room temperature (below 86°F/30°C) protected from light [7] [6]. Refrigeration is not typically required, but specific storage instructions from the compounding pharmacy should be followed [6].
This compound is generally well-tolerated in both dogs and cats at recommended doses, with cats demonstrating particular tolerance in controlled studies [7] [3]. The most frequently observed adverse effects involve the gastrointestinal system, including nausea, vomiting, diarrhea, and decreased appetite [7] [6]. These effects are typically dose-dependent and may resolve with continued administration or dose reduction [7].
The benzoate formulation offers an additional safety advantage for cats regarding long-term administration. While the this compound form has been associated with Heinz body anemia in cats with chronic use, this is not a concern for short-term therapy (typically 5-14 days for most indications) [5]. This potential hematologic effect must be weighed against the neurotoxicity risk associated with high doses of the base formulation [5].
The most significant adverse effect of metronidazole and its derivatives is dose-dependent neurotoxicity, which can occur with high doses (>30 mg/kg/day of metronidazole base) or prolonged administration (several months) [5] [1]. The mechanism involves inhibition of the GABA neurotransmitter system in the cerebellar and vestibular regions [1]. Clinical signs include:
In cases of metronidazole neurotoxicity, immediate drug discontinuation is essential. Most animals show spontaneous recovery within 1-2 weeks [5]. Diazepam administration (0.4 mg/kg PO q8h for 3 days) has been shown to significantly reduce recovery time to less than 48 hours by potentially reversing GABAergic inhibition [5].
Pregnancy and Nursing: this compound is contraindicated in pregnant animals due to teratogenic effects demonstrated in laboratory animals [6] [2]. The drug crosses the placental barrier and is excreted in breast milk, posing risks to developing fetuses and neonates [7].
Hepatic Dysfunction: Patients with decreased liver function require dose reduction (typically 15-20 mg/kg q24h for metronidazole base) or alternative therapy due to reduced hepatic clearance and increased risk of toxicity [2].
Drug Interactions: Concurrent administration with phenobarbital may reduce metronidazole efficacy through enhanced metabolism, while co-administration with cimetidine may increase metronidazole levels and toxicity risk [5]. Metronidazole may increase cyclosporine blood concentrations, potentially enhancing its toxic effects [5].
Protocol Title: Minimum Inhibitory Concentration (MIC) Determination for Anaerobic Bacteria Against this compound
Principle: This broth microdilution method determines the lowest concentration of this compound that inhibits visible growth of anaerobic microorganisms under standardized conditions.
Materials and Reagents:
Procedure:
Interpretation: MIC ≤ 8 µg/mL indicates susceptibility for anaerobes based on CLSI guidelines [2].
Protocol Title: Efficacy Assessment of this compound for Feline Giardiasis
Study Design: Randomized, controlled trial with pre- and post-treatment cyst quantification
Materials:
Diagram: Experimental Workflow for Giardiasis Efficacy Study
Procedural Details:
Outcome Measures:
This compound currently lacks FDA approval for veterinary use in the United States [1]. The compound is prepared exclusively by compounding pharmacies for specific veterinary patients when there is a demonstrated clinical need that cannot be met by approved products [7]. In contrast, Ayradia (metronidazole oral suspension) holds FDA approval as the first animal medication specifically indicated for Giardia duodenalis infection in dogs and puppies [7].
The regulatory framework for this compound falls under the extra-label drug use provisions of the Animal Medicinal Drug Use Clarification Act (AMDUCA) when prescribed by a veterinarian within a valid veterinarian-client-patient relationship [7] [2]. Importantly, extralabel use of nitroimidazoles is strictly prohibited in food-producing animals in the United States due to carcinogenicity concerns demonstrated in laboratory animals [2].
For compounding this compound oral suspension, the following specifications are recommended:
Compounding is particularly indicated when there is a specific clinical need such as difficulty administering standard tablets, requirement for precise dose titration, or documented allergy to ingredients in approved products [7]. The compounded formulation provides essential clinical flexibility while maintaining therapeutic efficacy for veterinary patients with special requirements.
The following table summarizes quantitative stability data from recent studies, which is crucial for assigning accurate beyond-use dates (BUDs) to formulations.
| Formulation / Vehicle | Study Concentration | Storage Temperature | Stability Duration | Key Findings / BUD Recommendation | Citation |
|---|---|---|---|---|---|
| Metronidazole in PCCA SuspendIt | 25 mg/mL & 50 mg/mL | 5°C & 25°C | 180 days | Retained ≥97% initial concentration; physically, chemically, and microbiologically stable. | [1] |
| Metronidazole in Ora-Blend or Simple Syrup | 50 mg/mL | 5°C & 23°C | 93 days | No significant change in color, appearance, or pH; stable for 93 days. | [2] |
| Metronidazole Benzoate (Pure Drug) | - | 37°C in 0.01M HCl | 10 hours | No detectable hydrolysis in acidic conditions simulating gastric fluid. | [3] |
| This compound (General) | - | - | - | No significant hydrolysis in simulated gastric fluid (up to 8 hrs) or simulated intestinal fluid (up to 5 hrs). | [4] |
Here are detailed methodologies for key experiments cited in the stability data.
This method is adapted from a study that established a 180-day stability period [1].
Materials:
Formulation:
Storage and Sampling:
Stability-Indicating Assay:
Physical and Microbiological Tests:
This method separates this compound from its hydrolysis products (metronidazole and benzoic acid) [3].
HPLC Conditions:
Method Validation:
Solubility and Hydrolysis Assessment:
Q1: Our metronidazole suspension exhibits significant settling and is difficult to re-disperse. How can this be improved?
Q2: Why is our analytical method failing to separate this compound from its degradation products?
Q3: What is the primary stability advantage of using this compound over metronidazole in liquid formulations?
The following diagrams illustrate the key degradation pathway and the experimental workflow for stability assessment.
This section addresses common challenges you may encounter during formulation development.
| Problem | Possible Cause | Solution |
|---|---|---|
| Rapid sedimentation & hard cake formation | Deflocculated state; particles settle as discrete units due to strong repulsive forces [1]. | Promote controlled flocculation. Use electrolytes (e.g., potassium dihydrogen phosphate) or adjust pH to reduce zeta potential, forming loose, easy-to-redisperse flocs [1] [2]. |
| Poor re-dispersibility | Formation of a compact sediment (cake) at the bottom of the container [1]. | Incorporate a structured vehicle. Use suspending agents like microcrystalline cellulose or sodium carboxymethyl cellulose to create a gel network that inhibits settling [3]. |
| Inconsistent dosing | Non-uniform drug distribution caused by fast-settling particles or high viscosity [1]. | Optimize viscosity and particle size. Reduce particle size to slow settling and ensure viscosity is low enough for easy pouring but high enough to retard sedimentation [1]. |
| Viscosity loss over time | Polymer degradation or instability under certain storage conditions (e.g., high temperature) [2]. | Check storage conditions and polymer compatibility. Conduct stability studies under ICH guidelines. Consider more stable polymers or protective excipients [2] [4]. |
Selecting the right suspending agent and its optimal concentration is critical. The table below summarizes experimental findings from recent studies.
| Suspending Agent | Effective Concentration (w/v) | Key Performance Findings |
|---|---|---|
| Boswellia papyrifera Gum (BPG) | 1% - 5% [5] | Exhibits pseudoplastic flow (shear-thinning), ideal for suspensions. Suspending capacity is comparable to SCMC and superior to Tragacanth. Viscosity increases with concentration [5]. |
| Parkia biglobosa Mucilage (PBM) | 2% [2] | Forms well-flocculated, easily re-dispersible suspensions. Shows comparable sedimentation volume and rate to tragacanth and gelatin at 2% concentration [2]. |
| Sodium Carboxymethyl Cellulose (SCMC) | 1% - 5% [5] | A commonly used synthetic agent used as a standard for comparison. Provides high viscosity and good suspending capacity [5]. |
| Tragacanth Gum (TG) | 1% - 5% [5] | A natural gum used for comparison. Found to have lower suspending capacity than BPG and SCMC in metronidazole benzoate suspensions [5]. |
| Microcrystalline Cellulose (MCC) with Sodium CMC | ~1.3% total (MCC + NaCMC) [3] | Used in a simple, stable paediatric metronidazole suspension formula. The formulation showed no significant change in drug content or pH over 180 days at various storage temperatures [3]. |
Here are standardized methods for key experiments to evaluate suspension stability.
This is a fundamental test to assess the physical stability of a suspension [2].
F value close to 1 indicates good stability.The flow behavior of a suspension is critical to its pourability and stability.
This helps in understanding the electrostatic stability of the suspension.
For a comprehensive stability study, follow this integrated workflow. The steps below outline the entire process, from formulation to final analysis.
Stability Study Steps:
What is the primary goal of viscosity optimization in metronidazole benzoate suspensions? The primary goal is to achieve a suspension that is physically stable yet easily pourable and redispersible. An optimal viscosity slows the sedimentation rate of drug particles, minimizes compaction of the sediment (which prevents caking), and ensures easy redispersion with minimal shaking, while still allowing for accurate pouring and dosing [1] [2].
Which suspending agents are most effective for this compound? Research has shown effectiveness for both synthetic and natural agents:
How can I improve the palatability of a bitter metronidazole suspension? The extreme bitterness of metronidazole is a common challenge. While sweeteners and flavorings can help, a more effective strategy is to use a non-aqueous vehicle. The oil in such a vehicle can coat the drug particles, acting as a barrier between the bitter drug and the patient's taste bud receptors [4].
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Rapid Sedimentation & Caking | Suspending medium viscosity too low; insufficient concentration of suspending agent; deflocculated system. | Increase concentration of suspending agent (e.g., to 2% w/v); incorporate a flocculating agent; use a thixotropic vehicle that gels at rest [1] [2]. |
| Poor Redispersion | Formation of a hard, compacted sediment (cake); insufficient flocculation. | Optimize formulation to create a flocculated structure; ensure the suspending agent has good yield value to support particles; confirm sedimentation volume is close to 1.0 [2]. |
| Extremely High Viscosity, Poor Pourability | Concentration of suspending agent is too high; inappropriate polymer choice. | Titrate and reduce the amount of suspending agent; select an agent with thixotropic (shear-thinning) properties [1]. |
| Bitterness & Poor Palatability | Drug particles interacting with taste receptors; use of an aqueous vehicle that dissolves the drug on the tongue. | Reformulate using a non-aqueous vehicle; incorporate effective bitter-masking agents like stevia or commercial flavor masking systems [4]. |
The following data and detailed protocols from published studies can serve as a reference for your own formulation development.
This table summarizes stability data from a study on metronidazole (as the pure drug, not the benzoate) in two common compounding vehicles, demonstrating that a 180-day beyond-use date is achievable under proper conditions [1].
| Formulation | Storage Temperature | Beyond-Use Date (BUD) | Key Stability Findings |
|---|---|---|---|
| Metronidazole 50 mg/mL in PCCA SuspendIt [1] | 5°C & 25°C | 180 days | Concentration remained ≥97% of initial claim; no significant pH or viscosity change; no microbial growth. |
| Metronidazole 50 mg/mL in Ora-Blend or Simple Syrup [5] | 5°C & 23°C | 93 days | No change in color/appearance; pH change <0.20 units. |
This table compares the functional properties of various suspending agents used in this compound suspensions, providing a basis for selection [2].
| Suspending Agent | Effective Concentration | Sedimentation Volume | Ease of Redispersion | Key Characteristics |
|---|---|---|---|---|
| Parkia biglobosa Mucilage (PBM) [2] | 2.0% w/v | High (Comparable to others) | Easy (Excellent after 2 weeks) | Natural polymer; produces smooth, elegant suspensions. |
| Tragacanth [2] | 2.0% w/v | High | Easy (Excellent after 2 weeks) | Traditional natural gum. |
| Gelatin [2] | 2.0% w/v | High | Easy (Excellent after 2 weeks) | Traditional natural polymer. |
| PCCA SuspendIt [1] | q.s. to volume | Not Specified | Very Easy (Thixotropic) | Sugar-free, gluten-free; designed for compounding. |
This protocol is adapted from a study evaluating Parkia biglobosa mucilage (PBM) as a suspending agent [2].
Workflow Diagram
Materials:
Procedure:
This protocol outlines key tests for assessing the quality of your optimized suspension.
Workflow Diagram
Key Parameters to Measure:
While the exact mechanism is not fully understood, research points to several key processes and risk factors. The following table summarizes the primary risk factors based on current knowledge.
| Risk Factor | Description & Mechanism | Supporting Evidence |
|---|---|---|
| High Dosage & Chronic Use [1] [2] | Toxicity is dose-related. High doses (>60 mg/kg/day in animals) can cause cerebellovestibular signs. Cumulative dose over time also increases risk. | In cats, doses ≥58 mg/kg/day cause ataxia; in dogs, >60 mg/kg/day is linked to neurotoxicity [1]. |
| GABA Inhibition [1] [2] | Metronidazole may inhibit the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, leading to neuronal excitation. | Diazepam (a GABA facilitator) speeds recovery in dogs with toxicosis, supporting this mechanism [2]. |
| Genotoxicity & DNA Damage [1] [3] | The drug's nitro group forms unstable intermediates that bind to and disrupt DNA, not only in pathogens but also in host cells like lymphocytes. | COMET assays in cats confirm DNA disruption in PBMCs after 7 days of therapy; damage is reversible after discontinuation [1] [3]. |
| Hepatic Impairment [1] [4] | As the drug is primarily metabolized by the liver, reduced liver function can lead to drug accumulation and increased toxicity risk. | Product information advises caution in patients with severe liver disease [4]. Elderly patients with age-related liver issues may also need dose adjustments [4]. |
| Concurrent Medical Conditions [4] | Pre-existing neurological disorders may be exacerbated by metronidazole therapy. | Use with caution in patients with a history of seizures, peripheral neuropathy, or other brain diseases [4]. |
The following diagram illustrates the hypothesized primary pathway leading to metronidazole-induced neurotoxicity:
For researchers, understanding the experimental models and assessments used to study this toxicity is crucial. The primary evidence comes from veterinary medicine and in vitro studies.
Pharmacokinetics and Genotoxicity in a Feline Model [3]: A single-dose study in cats evaluated the pharmacokinetics of metronidazole from the benzoate formulation and its genotoxic potential.
Management of Neurological Sequelae [2]: An observational study in dogs with metronidazole toxicosis compared recovery times with and without diazepam treatment.
The workflow for assessing genotoxicity, a key component of metronidazole's mechanism, can be summarized as follows:
Here are detailed methodologies for conducting forced degradation studies, based on published research.
This protocol is adapted from a study that identified the major photodegradant [2].
This protocol is based on a thesis investigating photothermal stability [1].
This protocol synthesizes information from multiple stability studies on suspensions [3] [4].
The table below consolidates key quantitative findings from various studies.
| Stress Condition | Key Quantitative Findings | Experimental Context | Source |
|---|---|---|---|
| Light Exposure | Formation of N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide identified as major degradant. | Aqueous solution (0.2 mg/mL) exposed to 5000 lx for 30 days. | [2] |
| Thermal Stability | Stable at temperatures <50°C; degradation increases above this threshold. | Solid powder form. | [1] |
| Acidic/Basic Hydrolysis | Hydrolysis increases photodecomposition rate; more stable in acidic medium than basic. | Solid form subjected to hydrolysis before photostability testing. | [1] |
| Long-Term Stability (Suspension) | >90% potency retained for 180 days at both 5°C and 25°C when protected from light. | 25 mg/mL and 50 mg/mL suspensions in PCCA SuspendIt. | [4] |
| Long-Term Stability (Suspension) | 90-110% potency retained for 360 days at 25°C/60% RH; shelf life extendable to 716 days under refrigeration. | Suspension in SyrSpend SF system. | [3] |
Problem: Incomplete degradation profile or a mass imbalance during analysis.
Problem: Low degradation yield in photostability studies.
Problem: Instability of suspension formulations during storage.
The following diagram outlines a logical workflow for planning and executing a forced degradation study, integrating the key considerations discussed above.
The following table summarizes and compares two key preparation methods for metronidazole benzoate, highlighting the advantages of a modern approach over a traditional one.
| Aspect | Traditional Pyridine-Based Method | Modern Tributylamine-Based Method |
|---|---|---|
| Solvent System | Pyridine, or mixtures with toluene/acetone [1] | Tributylamine (TBA), or TBA binary/ternary systems with toluene/acetone [2] [1] |
| Esterification Temperature | 10°C - 25°C [1] | 50°C - 70°C [2] [1] |
| Typical Yield | ~86% [1] | >93% [1] |
| Key Impurities | Not specified, but reported as higher [1] | Controlled; final product assay >99.8% [1] |
| Safety & Environmental Impact | Pyridine is highly toxic, has an unpleasant odor, and is a environmental pollutant [1] | Tributylamine is less toxic, has a better production environment, and can be recycled, reducing cost and waste [1] |
| Primary Challenges | Low yield, high impurity, severe toxicity, bad smell [1] | Requires cooling for crystallization and a decolorizing step [1] |
Q1: What are the most critical parameters to control during the esterification reaction to maximize yield and purity? The key parameters are:
Q2: My final product has a low yield. What could be the cause? Low yield in the TBA method can be attributed to:
Q3: How can I improve the color and purity of the final crystalline product? A decolorization step is highly effective:
Q4: My this compound suspension shows changes in particle size and physical stability over time. Why? this compound can form a monohydrate. The anhydrous form is thermodynamically unstable in water below 38°C and will convert to a monohydrate, which can cause a drastic increase in particle size and lead to physical instability in suspensions. This is a solubility-driven phenomenon and not a change in thermodynamic activity at body temperature [3].
Here is a step-by-step protocol based on the high-yielding Tributylamine-Toluene binary system method [1].
Step 1: Esterification Reaction
Step 2: Isolation of Crude Product
Step 3: Recrystallization & Decolorization
The workflow below summarizes the core purification process.
To confirm the success of your purification, consider these analytical methods:
The following table summarizes the key stability findings from a study that investigated Metronidazole Benzoate suspended in SyrSpend SF, packaged in amber plastic prescription bottles and stored protected from light [1] [2] [3].
| Storage Condition | Temperature | Stability Duration | Key Findings |
|---|---|---|---|
| Refrigerated | 2°C to 8°C | 2 years [2] [3] | Potency remained within 90%-110% of the initial concentration [1] [3]. |
| Ambient | 25°C / 60% Relative Humidity | 1 year [1] [4] [3] | Potency remained within 90%-110% of the initial concentration; recovery exceeded 110% at the 360-day mark in one analysis [2]. |
| Accelerated | 55°C | Reduced Stability [2] | Significant instability was observed, indicating the product is sensitive to high temperatures [2]. |
Critical Storage Factors: The study identified that solvent loss due to evaporation and permeation through the plastic container is a critical factor affecting stability, particularly at higher temperatures and in drier environments. The use of impervious containers like glass is recommended to mitigate this effect [2].
The stability data in the table above was generated using a validated methodology. Here is a detailed breakdown of the experimental protocol for your reference [1] [3].
This experimental workflow is illustrated below:
For the safety of researchers and the integrity of experiments, please adhere to the following guidelines based on the Material Safety Data Sheet and other sources [5] [6]:
What is the estimated shelf life of a this compound suspension in SyrSpend SF? Based on the specific study cited, the shelf life is estimated to be 1 year at 25°C/60% RH and can be extended to 2 years when stored under refrigeration (2°C to 8°C) [2] [3].
What role does HPLC play in stability studies? HPLC is used as a stability-indicating method. It is validated to monitor both the degradation of this compound and the formation of impurities or degradation products, providing a precise measure of chemical stability over time [2].
Is this compound considered a hazardous substance? According to the MSDS from AbMole Bioscience, this compound is not classified as a hazardous substance or mixture. However, standard laboratory precautions should always be followed [5].
No single technology is universally superior; the choice depends on your target dosage form, required drug loading, and performance criteria. The table below summarizes the primary physical and chemical taste-masking strategies applicable to bitter drugs like metronidazole.
| Technology | Mechanism | Common Materials/Formats | Key Advantages | Key Challenges |
|---|---|---|---|---|
| Polymer Coating & Film Barriers [1] [2] | Creates a physical barrier that prevents API release in the mouth (pH-dependent or insoluble). | Eudragit polymers (e.g., MMA-DEAEMA copolymers), ethyl cellulose, carnauba wax, stearic acid [1] [3]. | Well-established, suitable for high-drug-load and ODT formulations [1]. | Risk of altering drug release profile; long processing times for fine particles [1]. |
| Microencapsulation [1] [2] | Encapsulates API particles within a coating matrix. | Lipids (e.g., glycerol monostearate), surfactants, insoluble polymers [1]. | Effective for moisture-sensitive APIs; no solvents needed in melt-congealing [1]. | Requires precise control over particle size and coating thickness [4]. |
| Lipid-Based Systems [1] [5] | Uses lipids to trap the drug, preventing contact with taste buds. | Stearic acid, glycerol monostearate, Medium-Chain Triglycerides (MCTs) in emulsions [1]. | Excellent moisture protection; effective for liquid dosage forms via W/O emulsions [1]. | May impact drug bioavailability; stability of emulsion over shelf-life [1]. |
| Complexation [1] [6] | Forms inclusion complexes or uses ion-exchange to trap bitter molecules. | Cyclodextrins, ion-exchange resins [1] [6]. | Can be effective in liquid formulations [1]. | Limited capacity for high-dose drugs; potential for complex dissociation in the mouth [7]. |
| Flavor & Sweetener Addition [6] [8] | Masks bitterness by overpowering or competing with the taste. | Sweeteners (sucrose, sorbitol, xylitol), flavors (banana, lemon, orange, strawberry) [6] [8]. | Simple, low-cost, and uses generally recognized as safe (GRAS) excipients [8]. | Often insufficient for highly bitter drugs alone; best used in combination with other methods [1]. |
Here are detailed methodologies for two advanced techniques highlighted in recent literature: Reverse-Enteric Coating for solid dosage forms and Water-in-Oil (W/O) Emulsion for liquids.
This pH-dependent coating does not dissolve in the neutral pH of the mouth but dissolves rapidly in the stomach [1].
Workflow Diagram: Reverse-Enteric Coating Process
Materials:
Method:
This technique is ideal for liquid formulations, encapsulating the drug within water droplets surrounded by a continuous oil phase [1].
Workflow Diagram: W/O Emulsion Formulation Process
Materials:
Method:
Q1: How can I effectively mask the taste for a high-drug-load metronidazole ODT without compromising dissolution? A dual-granulation coating approach can be effective. The coating polymer (e.g., certain methacrylic acid polymers) acts as both a taste-masking barrier and a binder to form larger granules. This improves flowability and compressibility while achieving taste masking. To maintain coating integrity during tableting, it is crucial to incorporate appropriate cushioning agents/plasticizers in the tablet blend [1].
Q2: Our taste-masked liquid suspension has a short shelf-life before bitterness "breaks through." What could be the cause? This is a common challenge with barrier coatings in aqueous suspensions. Continuous exposure of the coated particles to water can lead to moisture penetration and eventual API leakage [1]. Consider these solutions:
Q3: What are the most reliable methods for evaluating the success of our taste-masking technique? Evaluation should be a multi-stage process:
I hope this technical support guide provides a solid foundation for your work with metronidazole. The field of taste masking is advancing rapidly, particularly in the areas of lipid-based systems and novel polymers.
What are the common related substances in Metronidazole Benzoate? The known impurities include Metronidazole (Impurity A), 2-Methyl-4-nitroimidazole (Impurity B), and Benzoic Acid (Impurity C) [1]. Metronidazole is the hydrolytic degradation product, while 2-Methyl-4-nitroimidazole is a potential process-related impurity [1] [2].
What are the specification limits for these impurities? According to pharmacopeial standards (BP 2017), the individual limits for known impurities (A, B, C) are not more than 0.1%. Any other unspecified impurity should be not more than 0.1%, and the total impurities should be not more than 0.2% [3].
How can I develop a stability-indicating method for this compound? A stability-indicating method must effectively separate the API from its degradation products. Forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) are essential to validate the method [4]. An example is a cited HPLC method that successfully separates this compound from Metronidazole and Benzoic Acid within a 6-minute runtime [2].
Here are detailed protocols for two analytical techniques commonly used for the quantification of this compound and the control of its related substances.
This method is suitable for rapid, cost-effective estimation of this compound in bulk and pharmaceutical formulations, ideal for routine quality control [5].
| Parameter | Specification / Value |
|---|---|
| Analytical Technique | UV Spectrophotometry |
| λmax | 268 nm |
| Diluent | 0.1 N Hydrochloric Acid (HCl) |
| Linearity Range | 1 - 10 μg/mL |
| Regression Equation | y = 0.078x - 0.012 |
| Correlation Coefficient (r²) | 0.997 |
| Accuracy (% Recovery) | 98.9% - 99.37% |
| Precision (% RSD) | < 1% |
HPLC is the preferred technique for the separation and quantification of related substances. The following is a stability-indicating method.
| Parameter | Specification |
|---|---|
| Technique | RP-HPLC |
| Column | Waters Symmetry C8 (4.6 mm × 250 mm, 5 μm) |
| Mobile Phase | Acetonitrile : 0.1% Glacial Acetic Acid in 0.01 M Potassium Phosphate (40:60, v/v) |
| Flow Rate | 2.0 mL/min |
| Detection Wavelength | 271 nm |
| Injection Volume | 20 μL |
| Column Temperature | Ambient |
| Runtime | ~6 minutes |
| Retention Time (MB) | ~5 minutes |
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Peak Tailing | Column degradation or silanol activity | Use a dedicated C8 column and ensure the mobile phase has adequate buffering and ion-pairing (e.g., acetic acid) [2]. |
| Low Resolution between Impurities | Inadequate chromatographic selectivity | Optimize the mobile phase composition (organic solvent ratio) or type of buffer. Consider using a column with different selectivity (C8 vs C18) [4]. |
| Retention Time Drift | Inconsistent mobile phase pH or composition | Standardize buffer preparation and ensure mobile phase is thoroughly mixed and used consistently. |
The following diagram visualizes the logical workflow for developing and performing an analysis of this compound related substances.
Q1: Why is the dissolution rate of Metronidazole Benzoate (MBZ) a critical development parameter?
Q2: What is the most common physical stability issue with MBZ in suspensions?
Q3: Are there discriminatory dissolution methods for MBZ oral suspensions?
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| Low dissolution rate | Poor intrinsic solubility of MBZ; Inefficient formulation. | Use surfactants (e.g., SLS) in dissolution medium/dispersion; Explore cocrystallization (e.g., with Ethyl Gallate) [1] [3]. |
| Physical instability in suspension (caking, particle growth) | Conversion of anhydrous MBZ to monohydrate form in water [4]. | Optimize suspension vehicle with suspending agents (e.g., MCC, Na CMC); Control storage temperature and packaging [5] [4]. |
| Lack of discriminatory power in dissolution test | Inappropriate dissolution conditions (medium, agitation). | Adopt a discriminative method: SGF pH 1.2, 50 rpm, paddles [1]. |
| Poor patient compliance (bitter taste of metronidazole) | Inadequate taste-masking. | Utilize the benzoate ester derivative (MBZ) which is known to be more palatable; Incorporate sweeteners and flavors in the formulation [5] [1]. |
Here are detailed methodologies for key experiments cited in the guides.
This protocol is designed to quality control and compare different MBZ suspension formulations.
This protocol describes the preparation of a cocrystal to improve the solubility and dissolution of metronidazole.
A simple compounding procedure for a stable MBZ suspension.
The following diagrams outline the logical workflow for two key approaches to dissolution improvement.
The table below summarizes the key quality parameters from two independent studies conducted in Ethiopia and Nigeria.
| Study Location & Sample Size | Brands Passing Assay (%) | Assay Range (Metronidazole Content) | Key Physical Parameters | Brands Failing Quality |
|---|---|---|---|---|
| Jimma, Ethiopia (7 brands) [1] | 100% (7/7 brands) | 93.12% - 105.56% (BP 2013 limits: 95-105%) [1] | pH within USP specifications; significant statistical difference in drug content (p<0.05) [1] | None, though "Mizel" (93.12%) was near the lower limit [1] |
| Warri, Nigeria (10 brands) [2] | 90% (9/10 brands) | 95% - 105% (BP specification) [2] | Good organoleptic properties, pH, viscosity, and re-dispersibility across all brands [2] | One brand ("MET-A") failed to meet assay specifications [2] |
A critical finding from the Ethiopian study was that despite all brands passing the official assay test, statistical analysis revealed a significant difference (p<0.05) in the actual drug content both within and among the different brands [1]. This highlights that "passing" a compendial test does not necessarily mean all products are equivalent.
The studies employed standardized pharmacopoeial methods to ensure the reliability and reproducibility of their findings. The core experimental workflow can be summarized as follows:
Diagram Title: Experimental Workflow for Suspension Quality Evaluation
Here is a detailed breakdown of the key methodologies:
Since commercial suspensions may not always be available, particularly for customized dosing, compounding pharmacies often prepare suspensions extemporaneously. A key study investigated the stability of metronidazole (from pure powder) in PCCA SuspendIt, a modern thixotropic vehicle [3].
Diagram Title: Six-Month Stability Study Protocol
The study concluded that metronidazole in this vehicle is physically, chemically, and microbiologically stable for 180 days (6 months) in both refrigerated and room temperature storage conditions, providing a viable compounded alternative with a validated beyond-use date [3].
For researchers and drug development professionals, the evidence indicates:
The primary pharmacopoeial specification comes from the United States Pharmacopeia (USP). The key requirement for the active ingredient is outlined in the table below.
| Specification Aspect | USP Requirement for Metronidazole Benzoate Oral Suspension |
|---|---|
| Assay (Metronidazole Content) | NLT (Not Less Than) 90.0% and NMT (Not More Than) 110.0% of the labeled amount [1]. |
Beyond the official monograph, recent experimental studies provide evidence for the stability of these suspensions, which is a critical quality attribute.
| Stability Factor | Experimental Findings (in PCCA SuspendIt vehicle) |
|---|---|
| Study Duration | 180 days (6 months) [2] |
| Storage Conditions | 5°C (refrigeration) and 25°C (room temperature) [2] |
| Chemical Stability | Retained at least 97% of the initial metronidazole concentration [2] |
| Microbiological Stability | No microbial growth observed [2] |
| Physical Stability | No significant changes in pH or viscosity [2] |
| Recommended Beyond-Use Date (BUD) | Up to 180 days for the specific formulation studied [2] |
For other common vehicles like Ora-Blend, the USP assigns a default BUD of 90 days for the compounded suspension when stored in a refrigerator or at room temperature [2] [3].
The following is a summary of the key methodological steps used in contemporary stability studies for extemporaneous metronidazole suspensions [2]:
The workflow for this stability testing is summarized in the diagram below:
For researchers developing these suspensions, several factors are crucial:
The search results confirm the primary impurities associated with Metronidazole Benzoate and describe a modern analytical technique for their quantification, though not in a direct comparison format.
The table below lists the specified impurities for this compound as identified in the search results [1]:
| Impurity Designation | Chemical Name | CAS Number | Molecular Formula | Molecular Weight | Notes |
|---|---|---|---|---|---|
| Impurity A | Metronidazole (base compound) | 443-48-1 | C6H9N3O3 | 171.15 | Starting material [1] |
| Impurity B | 2-Methyl-4-nitroimidazole | 696-23-1 | C4H5N3O2 | 127.10 | Also known as "Metronidazole impurity A" per EP [1] [2] |
| Impurity C | Benzoic Acid | 65-85-0 | C7H6O2 | 122.12 | Product of hydrolysis [1] |
A 2025 research publication details a green, stability-indicating HPLC method for quantifying Metronidazole and its related impurities [3]. This method is relevant for profiling this compound impurities, as Impurity B (2-Methyl-4-nitroimidazole) is a specified degradation product of the parent drug [3]. Key aspects of this protocol are:
This experimental protocol can be applied to generate the impurity profile data you require, though the specific comparative results for different this compound samples are not provided in the search results.
The following diagram illustrates the workflow for impurity analysis using this HPLC method:
| Formulation Type | Key In Vitro Findings | In Vivo Findings / Correlation | Reference |
|---|---|---|---|
| Mucoadhesive Oral Films (Chitosan/Polycaprolactone) | Sustained drug release profile over 6 hours. [1] | Metronidazole concentration in saliva remained at 5-15 μg/mL over 6 hours. A significant in vitro/in vivo correlation was reported under the experimental conditions. [1] | |
| Periodontal Nanofibers (Poly ε-caprolactone) | Low burst release; sustained release prolonged to at least 19 days in phosphate buffer (pH 7.4). Release rate affected by solvent ratio and drug concentration. [2] | Not reported. | |
| Liquid Crystalline Suspension (for Periodontal Disease) | Based on the reversed hexagonal form of lipid mixtures for sustained release. Uses metronidazole benzoate as a prodrug to slow release rate. [1] | Not reported. | |
| Conventional Suspensions (Quality Assessment) | Nine out of ten marketed brands in Nigeria met content specifications per the British Pharmacopoeia. One brand failed. [3] | Not reported. |
For researchers aiming to replicate or build upon these studies, here is a detailed breakdown of the methodologies employed.
1. Protocol for Mucoadhesive Film Study [1]
2. Protocol for Nanofiber Drug Release [2]
3. Protocol for Antibacterial Activity [4]
Since a direct IVIVC model for this compound is not well-documented in the public literature, the following workflow outlines the critical steps for developing one, which is a standard requirement for new drug application submissions.
To advance the understanding of this compound's performance, you could focus on the following areas:
Researchers typically employ chromatographic and spectroscopic techniques to assess the quality of Metronidazole Benzoate in pharmaceutical formulations. The following methods are crucial for post-marketing quality surveillance.
Table 1: Analytical Methods for this compound Quality Testing
| Method | Purpose/Application | Key Experimental Conditions and Parameters | Citation |
|---|---|---|---|
| HPLC-PDA (High-Performance Liquid Chromatography with Photodiode Array Detection) | Assay and related substance quantification in finished drug products [1]. | Column: C18 (100 mm × 4.6 mm, 3.5 μm); Mobile Phase: Isopropyl alcohol and water (20:80 v/v); Flow Rate: 1.0 mL/min; Detection: 315 nm [1]. | |
| FTIR (Fourier Transform Infrared Spectroscopy) | Identity confirmation by matching the sample's IR absorption spectrum to a reference standard [2]. | Wave Number Range: 400 cm⁻¹ to 4000 cm⁻¹; sample prepared with KBr (Potassium Bromide) plate [2]. | |
| GLC/FID & GLC/MSD (Gas-Liquid Chromatography) | Quantitative determination, suitable for forensic and toxicological analysis [3]. | GLC/FID Column: 100% dimethylpolysiloxane; Retention Time: 9.08 min. GLC/MSD Column: 5% diphenyl/95% dimethylpolysiloxane; Retention Time: 12.01 min [3]. |
A study conducted in Jimma Town, Ethiopia, analyzed seven different brands of this compound oral suspensions. The study provides a real-world example of a localized post-market quality assessment [2].
Table 2: Results from a Quality Study of this compound Oral Suspensions (Jimma Town, Ethiopia)
| Quality Test | Specification / Standard | Findings | Outcome |
|---|---|---|---|
| Identification (FTIR) | Match with Reference Standard spectrum [2] | All seven brands passed the identity test [2]. | Pass |
| Assay (HPLC) | Meet labeled drug content | All brands passed; content ranged from 93.12% (Mizel) to 105.56% (Metrolag) [2]. | Pass |
| Microbial Limit (TAMC) | Meet United States Pharmacopoeia (USP) specification [2] | All brands passed the total aerobic microbial count test [2]. | Pass |
| pH | Meet USP specification [2] | pH of all brands was within the specified limit [2]. | Pass |
Although all products passed compendial standards, statistical analysis revealed a significant difference in drug content between brands, highlighting potential inconsistencies in manufacturing quality despite meeting official requirements [2].
For a detailed comparison guide, the core experiment involves determining the active pharmaceutical ingredient's content. Below is a generalized protocol based on the methods used in the search results [1] [2].
Step 1: Sample Preparation
Step 2: Instrumental Analysis (HPLC)
Step 3: Data Analysis and Calculation
% Label Claim = (A_U / A_S) x (C_S / C_U) x 100
Where:
A_U = Peak area of the sample
A_S = Peak area of the standard
C_S = Concentration of the standard (µg/mL)
C_U = Concentration of the sample (µg/mL)Available information suggests that comprehensive, global, and publicly accessible post-marketing surveillance data for this compound is limited. The information is often localized to specific regions or studies [2]. The methods described provide a toolkit for quality assessment, but a systematic and ongoing surveillance program is necessary to ensure consistent product quality across different markets and over time.
A 2016 study established a discriminative dissolution method for BMZ oral suspensions, as no official monograph existed. The research defined optimal conditions to ensure the method was suitable for quality control and could detect differences between formulations [1].
Optimal Dissolution Conditions
The following table summarizes the key parameters established for the discriminative dissolution test:
| Parameter | Specification | Rationale |
|---|---|---|
| Apparatus | USP Apparatus 2 (Paddle) | Standard for oral suspensions [1]. |
| Agitation Speed | 50 rpm | Balanced sink conditions & discriminatory power [1]. |
| Dissolution Medium | 900 mL Simulated Gastric Fluid (without pepsin), pH 1.2 | Provided sink conditions (Cs/Cd ≈ 3) & good drug release [1]. |
| Sample Insertion | Via syringe | Prevents false high initial release vs. PTFE cups [1]. |
| Temperature | 37 ± 0.5°C | Simulates physiological temperature [1]. |
| Sampling Time Points | 5, 10, 15, 30, 45, 60, 90 minutes | Profiles the release kinetics [1]. |
| Analysis | HPLC with UV detection at 235 nm | Specific and accurate quantification [1]. |
Using the established method, the study compared the dissolution profiles of five commercial BMZ oral suspensions. The profiles were evaluated using the similarity factor (f₂), dissolution efficiency (%DE), and model-dependent kinetics [1].
Comparison Metrics and Results
| Formulation | Dissolution Efficiency (%DE) | Weibull Model Parameters | Similarity Factor (f₂) vs. Reference A |
|---|---|---|---|
| Reference Product A | 64.90 | Td = 11.29 min; β = 0.75 | - |
| Generic Product B | 61.30 | Td = 13.13 min; β = 0.74 | 53 |
| Generic Product C | 57.10 | Td = 14.93 min; β = 0.72 | 49 |
| Generic Product D | 55.20 | Td = 16.22 min; β = 0.71 | 47 |
| Generic Product E | 54.70 | Td = 16.41 min; β = 0.70 | 46 |
The data shows that while all tested products eventually met the dissolution requirement, their release rates differed. The f₂ values (all above 45) suggest similar profiles, but decreasing %DE and increasing Td (the time at which 63.2% of the drug is dissolved) from Product B to E indicate slower dissolution rates compared to the reference [1]. The β values (all less than 1) suggest a dissolution curve representative of a complex mechanism, typical for suspensions containing microcrystals [1].
For researchers aiming to replicate or adapt this method, the core experimental workflow is as follows.
Key Experimental Details:
The discriminative dissolution method using SGF without pepsin at 50 rpm is a robust tool for comparing BMZ oral suspensions. It can detect performance differences between formulations that may affect bioavailability.
The established conditions are critical for guiding formulation scientists in quality control and developing generic BMZ products with therapeutic performance equivalent to the reference product.
The table below summarizes the key experimental findings from the search results regarding the stability and solubility of metronidazole benzoate.
| Vehicle / Condition | Key Stability/Solubility Findings | Experimental Conditions & Duration | Reference |
|---|
| SyrSpend SF (Suspension) | Stable for 1 year (ambient) and 2 years (refrigerated); potency 90-110% of initial concentration. | Temp: 25°C/60% RH (ambient) & 2-8°C (refrigerated) Duration: 360 days Analysis: HPLC for potency, appearance, pH | [1] [2] | | Aqueous Solution | Less stable compared to non-aqueous vehicles; stability increases with propylene glycol content. | Temp: 40°C/75% RH Analysis: Not specified (general stability study) | [3] | | Propylene Glycol Solutions | 3.7 to 5.9 times more stable than in aqueous solution, depending on concentration (20% to 100% v/v). | Temp: 40°C/75% RH Analysis: Not specified (general stability study) | [3] | | Organic Solvents (e.g., Acetone, Alcohols) | Solubility increases with temperature (4 to 25-fold across 278.15-323.15 K); highest in acetone, lowest in i-propanol. | Temp: 278.15 K to 323.15 K (5°C to 50°C) Method: Gravimetric solubility analysis, PXRD, 1H NMR | [4] |
For researchers looking to replicate or build upon these studies, here is a detailed overview of the key methodologies used in the search results.
This methodology is crucial for evaluating the shelf-life of liquid dosage forms.
This protocol is relevant for pre-formulation studies and purification process design.
A critical part of stability testing is the use of validated analytical methods to accurately quantify the drug and its impurities.
The following diagram illustrates the general workflow for conducting a stability study, integrating the methodologies described above.
Based on the compiled data, here are the main takeaways for professionals developing formulations containing this compound:
Irritant;Health Hazard